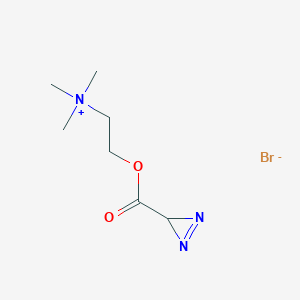
Einecs 250-109-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 250-109-4, also known as Glyceryl Stearate, is a monoester of stearic acid with glycerin. It is a fully plant-derived ingredient from sustainable raw materials, typically used as the primary emulsifier. Glyceryl Stearate is solid in the form of white flakes, soluble in fats, oils, and waxes, and insoluble in water. It helps to modify viscosity and produce stable emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl Stearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 200°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, Glyceryl Stearate is produced using a similar esterification process but on a larger scale. The raw materials, glycerin and stearic acid, are sourced from renewable resources such as palm oil, coconut oil, or olive oil. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing and efficient heat transfer. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Glyceryl Stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Glyceryl Stearate can hydrolyze to produce glycerin and stearic acid.
Oxidation: Glyceryl Stearate can undergo oxidation reactions, particularly when exposed to air and light, leading to the formation of peroxides and other oxidation products.
Esterification: Glyceryl Stearate can participate in further esterification reactions with other fatty acids or alcohols to form more complex esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, elevated temperatures.
Oxidation: Exposure to air, light, and heat.
Esterification: Fatty acids, alcohols, acid catalysts, elevated temperatures.
Major Products Formed
Hydrolysis: Glycerin and stearic acid.
Oxidation: Peroxides and other oxidation products.
Esterification: Complex esters.
Scientific Research Applications
Glyceryl Stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations, particularly in topical creams and ointments, due to its emollient and stabilizing properties.
Mechanism of Action
Glyceryl Stearate exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of creams and lotions, where it helps to create a smooth and consistent texture. Additionally, Glyceryl Stearate acts as an emollient, providing a moisturizing effect by forming a protective barrier on the skin, reducing water loss, and improving skin hydration.
Comparison with Similar Compounds
Similar Compounds
Glyceryl Monostearate: Another monoester of stearic acid with glycerin, similar in structure and function to Glyceryl Stearate.
Glyceryl Distearate: A diester of stearic acid with glycerin, used as an emulsifier and stabilizer in various formulations.
Glyceryl Tristearate: A triester of stearic acid with glycerin, used as a thickener and stabilizer in cosmetic and pharmaceutical products.
Uniqueness
Glyceryl Stearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier for both oil-in-water and water-in-oil emulsions. Its plant-derived origin and biodegradability also make it an environmentally friendly choice for various applications .
Properties
CAS No. |
30273-97-3 |
|---|---|
Molecular Formula |
C7H14BrN3O2 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(3H-diazirine-3-carbonyloxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C7H14N3O2.BrH/c1-10(2,3)4-5-12-7(11)6-8-9-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MOLJMQQKNIYGQA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1N=N1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



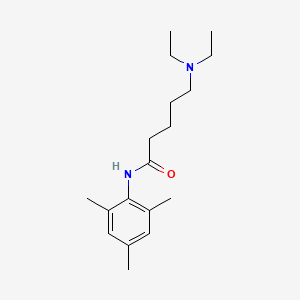
methanone](/img/structure/B14695403.png)
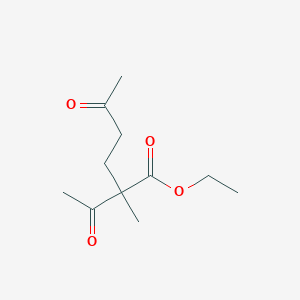
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
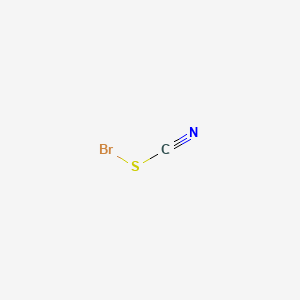
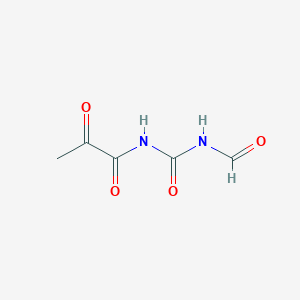
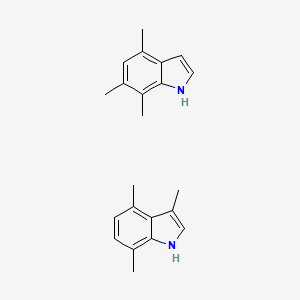

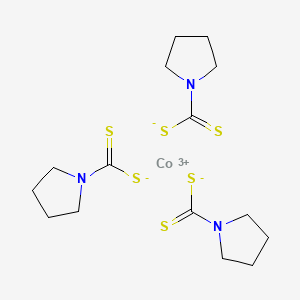
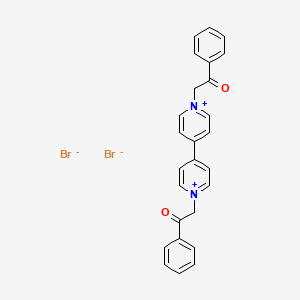
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
